Cas no 1121583-46-7 (5-Amino-2-bromo-3-methylbenzoic acid)

5-Amino-2-bromo-3-methylbenzoic acid is a brominated aromatic compound featuring both amino and carboxylic acid functional groups, making it a versatile intermediate in organic synthesis. Its distinct substitution pattern (bromo at the 2-position and methyl at the 3-position) enhances its utility in regioselective reactions, particularly in pharmaceutical and agrochemical applications. The amino group allows for further derivatization, while the carboxylic acid moiety facilitates conjugation or salt formation. This compound is valued for its stability and compatibility with cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the construction of complex molecular architectures. Suitable for research and industrial-scale synthesis, it offers precise reactivity for targeted chemical transformations.
5-Amino-2-bromo-3-methylbenzoic acid structure
1121583-46-7 structure
Product Name:5-Amino-2-bromo-3-methylbenzoic acid
CAS No:1121583-46-7
MF:C8H8BrNO2
MW:230.058621406555
CID:1029266
PubChem ID:44886995
Update Time:2025-05-24

5-Amino-2-bromo-3-methylbenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 5-Amino-2-bromo-3-methylbenzoic acid
    • 5-AMINO-2-BROMO-3-METHYL BENZOIC ACID
    • 5-AMINO-2-BROMO-3-METHYLBENZOICACID
    • SB80867
    • 1121583-46-7
    • DTXSID30661249
    • Inchi: 1S/C8H8BrNO2/c1-4-2-5(10)3-6(7(4)9)8(11)12/h2-3H,10H2,1H3,(H,11,12)
    • InChI Key: RXCNQUCVWAASBV-UHFFFAOYSA-N
    • SMILES: BrC1C(C(=O)O)=CC(=CC=1C)N

Computed Properties

  • Exact Mass: 228.97384g/mol
  • Monoisotopic Mass: 228.97384g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 186
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 63.3Ų

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Additional information on 5-Amino-2-bromo-3-methylbenzoic acid

Introduction to 5-Amino-2-bromo-3-methylbenzoic acid (CAS No. 1121583-46-7)

5-Amino-2-bromo-3-methylbenzoic acid, identified by its Chemical Abstracts Service (CAS) number 1121583-46-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound belongs to the benzoic acid derivatives, a class of molecules widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of 5-Amino-2-bromo-3-methylbenzoic acid, including the presence of an amino group, a bromine substituent, and a methyl group on the benzene ring, contribute to its unique chemical properties and reactivity, making it a valuable scaffold for further chemical modifications and drug development.

The significance of 5-Amino-2-bromo-3-methylbenzoic acid in modern medicinal chemistry is underscored by its utility as a building block in the synthesis of more complex molecules. Its aromatic structure provides a stable platform for functionalization, enabling chemists to explore various derivatives with tailored biological activities. Recent advancements in synthetic methodologies have enhanced the accessibility of this compound, facilitating its incorporation into novel drug candidates and agrochemicals.

In the realm of pharmaceutical research, 5-Amino-2-bromo-3-methylbenzoic acid has been investigated for its potential role in modulating various biological pathways. The amino group at the 5-position and the bromine atom at the 2-position are particularly noteworthy, as they can serve as handles for further derivatization. For instance, the introduction of additional functional groups can lead to compounds with enhanced binding affinity to target proteins or enzymes. This flexibility has made 5-Amino-2-bromo-3-methylbenzoic acid a subject of interest in the development of small-molecule inhibitors and activators.

One of the most compelling aspects of 5-Amino-2-bromo-3-methylbenzoic acid is its application in the synthesis of bioactive molecules. Researchers have leveraged its structural framework to develop compounds with anti-inflammatory, antimicrobial, and anticancer properties. The bromine substituent, in particular, has been shown to enhance metabolic stability and binding interactions with biological targets. This has opened up new avenues for drug discovery, where 5-Amino-2-bromo-3-methylbenzoic acid serves as a key intermediate.

The chemical synthesis of 5-Amino-2-bromo-3-methylbenzoic acid involves multi-step reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include bromination of pre-existing amino-substituted benzoic acids followed by methylation at the desired position. Advances in catalytic systems have improved the efficiency of these reactions, reducing unwanted side products and improving overall sustainability.

From a computational chemistry perspective, 5-Amino-2-bromo-3-methylbenzoic acid has been studied to understand its molecular interactions and binding modes. Molecular docking simulations have revealed that this compound can effectively engage with various biological targets, including enzymes and receptors involved in disease pathways. These insights have guided the design of more potent derivatives with improved pharmacokinetic profiles.

The role of 5-Amino-2-bromo-3-methylbenzoic acid in medicinal chemistry is further highlighted by its presence in several patents and scientific literature. Researchers have demonstrated its utility in generating novel scaffolds for drug development, emphasizing its versatility as a chemical probe. The compound's ability to undergo selective functionalization makes it an attractive candidate for library synthesis programs aimed at identifying new therapeutic agents.

In conclusion, 5-Amino-2-bromo-3-methylbenzoic acid (CAS No. 1121583-46-7) represents a significant advancement in the field of organic synthesis and medicinal chemistry. Its unique structural features and biological relevance make it a valuable asset for researchers developing new drugs and agrochemicals. As synthetic methodologies continue to evolve, the potential applications of this compound are expected to expand, contributing to innovative solutions in healthcare and agriculture.

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